molecular formula C8H6N2O B596332 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde CAS No. 1261730-68-0

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

Cat. No.: B596332
CAS No.: 1261730-68-0
M. Wt: 146.149
InChI Key: XNPZWIUXZIIQIF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both nitrogen atoms.

Preparation Methods

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPZWIUXZIIQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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